1,2-Benzoxazole-5-carbaldehyde
Overview
Description
1,2-Benzoxazole-5-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the 5-position
Mechanism of Action
Target of Action:
1,2-Benzoxazole-5-carbaldehyde (referred to as benzoxazole aldehyde) is a heterocyclic aromatic compound with an aryl ring fused to an oxazole moiety . Its structure allows efficient interaction with biological targets. Some of its primary targets include:
- DNA Topoisomerases : These enzymes play a crucial role in DNA replication, transcription, and repair. Benzoxazole aldehyde inhibits DNA topoisomerases I and IIα, which are involved in cancer formation and proliferation .
Mode of Action:
Benzoxazole aldehyde interacts with its targets through various mechanisms:
- π-π Stacking and Hydrogen Bonding : The planar benzene ring can form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions .
Biochemical Pathways:
The compound affects several pathways, including those related to cancer, inflammation, and cardiovascular disorders. For instance, it inhibits DNA topoisomerases involved in cancer progression .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, pH affects its solubility and absorption.
: Abdulrahman Abdullahi & Keng Yoon Yeong. “Targeting disease with benzoxazoles: a comprehensive review of recent developments.” Medicinal Chemistry Research, 33(2), 406–438 (2024).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzoxazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the partial oxidation of (2-substituted benzoxazol-5-yl) methanol using pyridinium chlorochromate (PCC) as the oxidizing agent . Another method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for partial oxidation.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the aldehyde group.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution on the benzene ring
Major Products Formed:
Oxidation: 1,2-Benzoxazole-5-carboxylic acid.
Reduction: (2-Substituted benzoxazol-5-yl) methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Benzoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzoxazole: Lacks the aldehyde functional group but shares the benzoxazole core structure.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness: 1,2-Benzoxazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group at the 5-position, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives. This functional group allows for further chemical modifications and the development of novel compounds with enhanced properties .
Properties
IUPAC Name |
1,2-benzoxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUESGFJHQYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933718-95-7 | |
Record name | 1,2-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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